

# Dazostinag (GSK3745417): A STING Agonist for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Mal-Val-Ala-PAB-4-Abu(Me)- |           |
|                      | Dazostinag                 |           |
| Cat. No.:            | B15604479                  | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dazostinag, also known as GSK3745417 and TAK-676, is a synthetic, systemically administered small molecule agonist of the Stimulator of Interferon Genes (STING) protein.[1] It is under investigation for its potential to stimulate the innate immune system to fight cancer. This guide provides a comprehensive overview of Dazostinag's role as a STING agonist in cancer immunotherapy, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.

# The Core Mechanism: Activating the STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of cellular damage or pathogen invasion.[2][3] In the context of cancer, tumor-derived DNA can activate this pathway, leading to an anti-tumor immune response.[4] However, tumors often develop mechanisms to evade this surveillance.[5]

Dazostinag directly binds to and activates the STING protein, which is primarily located on the endoplasmic reticulum.[1][6] This activation mimics the natural response to cytosolic dsDNA, initiating a downstream signaling cascade. Activated STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[6]







Phosphorylated IRF3 then translocates to the nucleus, driving the transcription of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines.[6][7] This cytokine release stimulates dendritic cell maturation, enhances antigen presentation, and promotes the activation of natural killer (NK) cells and cytotoxic T-lymphocytes, ultimately leading to an immune-mediated attack on tumor cells.[1][5]





Click to download full resolution via product page

Caption: Dazostinag activates the STING pathway to induce anti-tumor immunity.



## **Preclinical Data**

Preclinical studies have demonstrated that Dazostinag is a potent STING agonist, inducing robust innate and adaptive immune responses in various models.[8]

- STING Pathway Activation: Dazostinag has been shown to induce dose-dependent activation of the STING signaling pathway in both murine and human cell lines.[9]
- Cytokine Induction: Treatment of immune cells, such as peripheral blood mononuclear cells (PBMCs) and the monocytic cell line THP-1, with Dazostinag leads to the production of type I interferons and other pro-inflammatory cytokines.[9]

| Assay            | Cell Line/System               | Readout                 | Result                       |
|------------------|--------------------------------|-------------------------|------------------------------|
| STING Activation | Murine and Human<br>Cell Lines | STING pathway signaling | Dose-dependent activation[9] |
| Cytokine Release | Human PBMCs, THP-<br>1 cells   | Type I IFN production   | Potent induction[9]          |

In syngeneic mouse tumor models, which have a competent immune system, intravenous administration of Dazostinag has demonstrated significant anti-tumor activity.[10][11][12]

- Tumor Growth Inhibition: Dazostinag treatment has been shown to control tumor growth and enhance intratumoral immune activation in various syngeneic models.[13]
- Immune Cell Infiltration: Preclinical studies have shown that STING agonists can increase the infiltration of immune cells into the tumor microenvironment, turning "cold" tumors into "hot" ones.[5]

| Tumor Model               | Administration Route | Key Findings                                                                      |
|---------------------------|----------------------|-----------------------------------------------------------------------------------|
| Multiple Syngeneic Models | Intravenous (IV)     | Durable anti-tumor responses[8]                                                   |
| Murine SCLC Model         | Not Specified        | Increased immune trafficking and infiltration into the tumor microenvironment[14] |



## **Clinical Investigations**

Dazostinag has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents, primarily in patients with advanced solid tumors.

This ongoing study is evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of Dazostinag alone and in combination with the anti-PD-1 antibody pembrolizumab. [15][16]

- Safety and Tolerability: Dazostinag has demonstrated a manageable safety profile, with common treatment-emergent adverse events including fatigue, nausea, and cytokine release syndrome.[17]
- Pharmacodynamics: Dose-responsive induction of STING and IFN-y gene signatures has been observed in peripheral blood.[18] Higher doses of Dazostinag (≥5 mg) were associated with enhanced T-cell infiltration in tumor biopsies.[18]
- Clinical Activity: Early signs of efficacy have been reported, with some patients achieving
  complete or partial responses, particularly in the combination therapy arms.[9][17] In a cohort
  of patients with head and neck squamous cell carcinoma (HNSCC), the overall response
  rate was 34.5%.[9]

| Trial Identifier | Phase | Population                           | Intervention                                                             | Key Outcomes                                                                         |
|------------------|-------|--------------------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------------------|
| NCT04420884      | 1/2   | Advanced/Metast<br>atic Solid Tumors | Dazostinag<br>monotherapy<br>and in<br>combination with<br>pembrolizumab | Manageable safety, dose- responsive PD effects, early clinical responses[9][17] [18] |
| NCT04879849      | 1b    | Advanced<br>NSCLC, TNBC,<br>SCCHN    | Dazostinag +<br>pembrolizumab +<br>radiotherapy                          | Well-tolerated,<br>confirmed clinical<br>activity in some<br>patients[13][19]        |



## **Experimental Protocols**

The evaluation of STING agonists like Dazostinag involves a range of standardized in vitro and in vivo experimental protocols.

This assay is designed to quantify the potency of a STING agonist in a cellular context.[20]

Objective: To determine the concentration-dependent activation of the STING pathway by measuring the induction of a downstream effector, such as IFN-β.

#### Methodology:

- Cell Culture: Human monocytic THP-1 cells, which endogenously express STING, are cultured in appropriate media.
- Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the STING agonist (e.g., Dazostinag) for a specified period (e.g., 24 hours).
- Supernatant Collection: The cell culture supernatant is harvested.
- IFN-β Quantification: The concentration of IFN-β in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[20]
- Data Analysis: A dose-response curve is generated, and the EC50 (half-maximal effective concentration) is calculated.



Click to download full resolution via product page

Caption: Workflow for an in vitro STING activation assay.

Syngeneic models are crucial for evaluating the efficacy of immunotherapies as they utilize immunocompetent mice.[10][12]

### Foundational & Exploratory





Objective: To assess the anti-tumor efficacy of a STING agonist in a setting with a functional immune system.

#### Methodology:

- Cell Line Selection: An appropriate murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) is chosen that is syngeneic to the mouse strain (e.g., BALB/c, C57BL/6).[10]
- Tumor Implantation: Tumor cells are implanted subcutaneously or orthotopically into the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered the STING agonist (e.g., Dazostinag via IV injection) or a vehicle control.
- Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements to calculate tumor volume.[21]
- Immune Profiling (Optional): At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry or immunohistochemistry.[22]
- Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare treatment groups.





Click to download full resolution via product page

Caption: Workflow for a syngeneic mouse tumor model study.

## **Future Directions and Conclusion**

Dazostinag represents a promising advancement in the field of cancer immunotherapy. Its ability to systemically activate the STING pathway offers a novel approach to stimulating the innate immune system against tumors. The encouraging preclinical data and early clinical trial results, particularly in combination with immune checkpoint inhibitors, suggest that Dazostinag could become a valuable component of the oncologist's armamentarium.[17][23] Ongoing and future studies will further delineate its optimal use, including identifying predictive biomarkers and effective combination strategies to improve outcomes for patients with advanced cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Frontiers | Prognostic significance of STING expression in solid tumor: a systematic review and meta-analysis [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Role of the cGAS–STING pathway in cancer development and oncotherapeutic approaches | EMBO Reports [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. STING pathway agonism as a cancer therapeutic PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell-specific cGAS/STING Signaling pathway in the era of advancing cancer cell biology PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dazostinag (TAK-676) / Takeda [delta.larvol.com]
- 9. In Situ Proinflammatory Effects of Dazostinag Alone or with Chemotherapy on the Tumor Microenvironment of Patients with Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 11. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 12. criver.com [criver.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. TAK-676-1002 | Clinical Trial Summary [clinicaltrials.takeda.com]
- 16. UCSD Solid Neoplasms Trial → Dazostinag as Single Agent and Dazostinag in Combination With Pembrolizumab in Adults With Advanced or Metastatic Solid Tumors [clinicaltrials.ucsd.edu]
- 17. m.youtube.com [m.youtube.com]



- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase 1b Study of Dazostinag Plus Pembrolizumab After Hypofractionated Radiotherapy in Patients With Select Advanced Solid Tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Protocol to study the immune profile of syngeneic mouse tumor models PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy | Sweis Lab | University of Chicago [sweislab.uchicago.edu]
- To cite this document: BenchChem. [Dazostinag (GSK3745417): A STING Agonist for Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15604479#role-of-dazostinag-as-a-sting-agonist-in-cancer-immunotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com